3,5-Difluorophenol
Overview
Description
3,5-Difluorophenol (35DFP) is a chemical compound that is a derivative of phenol with two fluorine atoms positioned at the 3rd and 5th positions of the aromatic ring. It is a member of the difluorophenols, which are compounds characterized by the presence of two fluorine atoms attached to a phenol moiety. The unique positioning of the fluorine atoms in 3,5-difluorophenol influences its physical, chemical, and spectroscopic properties, making it distinct from its other positional isomers .
Synthesis Analysis
The synthesis of 3,5-difluorophenol derivatives can be achieved through various chemical reactions. For instance, 3,5-difluorophenylacetic acid, a related compound, is synthesized from 3,5-difluoro-bromobenzene by a Grignard reaction with diethyl oxalate, followed by hydrolysis with KOH and reduction with hydrazine hydrate, yielding an overall yield of 68% . This method demonstrates the reactivity of the difluorophenol ring towards organometallic reagents and its potential for further functionalization.
Molecular Structure Analysis
The molecular structure of 3,5-difluorophenol derivatives has been extensively studied using various spectroscopic techniques. For example, the monomeric and dimeric structures of 3,5-difluorophenylboronic acid, a compound closely related to 3,5-difluorophenol, have been characterized by FT-IR, FT-Raman, UV-Vis, 1H and 13C NMR spectroscopy, and quantum chemical calculations . These studies provide insights into the effects of fluorine substitution on the molecular geometry and electronic properties of the phenol ring.
Chemical Reactions Analysis
The reactivity of 3,5-difluorophenol can be inferred from studies on similar difluorophenol compounds. For example, the regioexhaustive functionalization of various difluorophenols, including 3,5-difluorophenol, has been achieved through organometallic intermediates, demonstrating the compound's versatility in chemical synthesis . The presence of fluorine atoms can direct the site of metalation and subsequent reactions, allowing for selective functionalization of the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-difluorophenol are influenced by the presence of the fluorine atoms. The first electronic transition and adiabatic ionization energies of 35DFP have been identified, which are marginally higher than those of other difluorophenol isomers . These properties are crucial for understanding the behavior of 35DFP in various environments and its potential applications in materials science and organic electronics. Additionally, the electronic properties, such as excitation energies, oscillator strength, wavelengths, HOMO and LUMO energies, have been explored using time-dependent density functional theory (TD-DFT), providing a comprehensive understanding of the compound's electronic structure .
Scientific Research Applications
Spectroscopy and Electronic Transition Studies
- Resonant Two-Photon Ionization and Mass-Analyzed Threshold Ionization Spectroscopy: Research by Peng et al. (2018) investigated the electronic transitions and ionization energies of 3,5-difluorophenol, providing insights into its spectroscopic behavior which is crucial for applications in molecular spectroscopy and photonics (Peng et al., 2018).
Crystallography and Material Science
- X-ray Crystallographic Study: Shibakami and Sekiya (1994) conducted an X-ray crystallographic study of 3,5-difluorophenol, revealing its unique amphiphilic layer-like arrangement in crystal structure. This information is valuable for understanding the material properties of 3,5-difluorophenol in various applications including material science and engineering (Shibakami & Sekiya, 1994).
Chemical Synthesis and Organic Chemistry
- Improved Synthesis Methods: Weidner-Wells and Fraga-Spano (1996) described an improved method for the synthesis of derivatives of 3,5-difluorophenol. Such advancements in synthesis methods enhance the efficiency and safety of producing compounds for research and industrial purposes (Weidner-Wells & Fraga-Spano, 1996).
Organometallic Chemistry and Catalysis
- Regioexhaustive Functionalization through Organometallic Intermediates: A study by Marzi et al. (2004) on the functionalization of difluorophenols, including 3,5-difluorophenol, through organometallic intermediates highlights its role in the development of new compounds and catalytic processes in organic and organometallic chemistry (Marzi, Gorecka, & Schlosser, 2004).
Photonics and Emission Spectroscopy
- Emission Spectra of Cations in Gaseous Phase: Maier et al. (1980) investigated the emission spectra of the cations of 3,5-difluorophenol in the gaseous phase, which is relevant for applications in photonics and the study of molecular ions (Maier, Marthaler, Mohraz, & Shiley, 1980).
Safety And Hazards
properties
IUPAC Name |
3,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSBIMVTMYKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181596 | |
Record name | Phenol, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenol | |
CAS RN |
2713-34-0 | |
Record name | 3,5-Difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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